molecular formula C24H30N2O2 B11316786 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol CAS No. 1018127-30-4

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

Cat. No.: B11316786
CAS No.: 1018127-30-4
M. Wt: 378.5 g/mol
InChI Key: KHCKEYPONCQUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This particular compound is characterized by the presence of a cyclohexyl group, a benzodiazole ring, and a dimethylphenoxy group, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylphenoxy Group: The final step involves the nucleophilic substitution reaction of the benzodiazole intermediate with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anxiolytic or anticonvulsant effects.

    Industry: Use in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to pharmacological effects. The cyclohexyl and dimethylphenoxy groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL: Unique due to the presence of both cyclohexyl and dimethylphenoxy groups.

    1-(2-Phenyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group instead of dimethyl groups.

Uniqueness

The uniqueness of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL lies in its specific combination of functional groups, which may confer distinct chemical and pharmacological properties compared to other similar compounds.

Properties

CAS No.

1018127-30-4

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-(2-cyclohexylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C24H30N2O2/c1-17-12-18(2)14-21(13-17)28-16-20(27)15-26-23-11-7-6-10-22(23)25-24(26)19-8-4-3-5-9-19/h6-7,10-14,19-20,27H,3-5,8-9,15-16H2,1-2H3

InChI Key

KHCKEYPONCQUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.